molecular formula C24H25N3O5S B296269 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B296269
M. Wt: 467.5 g/mol
InChI Key: WNTGEKYUEOUZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MNA-715, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit certain enzymes and receptors in the body. In

Scientific Research Applications

2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes and receptors in the body, including carbonic anhydrase IX and XI, and the epidermal growth factor receptor. These enzymes and receptors are known to play a role in the development and progression of various diseases, including cancer. 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied for its potential use in the treatment of cancer, as well as other diseases such as glaucoma and Alzheimer's disease.

Mechanism of Action

2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it inhibits the activity of carbonic anhydrase IX and XI, which are enzymes that are overexpressed in cancer cells. By inhibiting these enzymes, 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide can help to slow down the growth and spread of cancer cells. 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide also inhibits the activity of the epidermal growth factor receptor, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide are complex and varied. It has been shown to have anti-cancer properties, as well as potential therapeutic effects in the treatment of glaucoma and Alzheimer's disease. 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for researchers who are studying the role of carbonic anhydrase IX and XI, as well as the epidermal growth factor receptor, in various diseases. However, one of the limitations of using 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that it is a complex compound that requires expertise in organic chemistry to synthesize. This can make it difficult for researchers who do not have a background in organic chemistry to work with.

Future Directions

There are many potential future directions for research on 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One area of future research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide's potential therapeutic properties in the treatment of other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be done to explore the potential side effects of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide and to develop strategies to mitigate these side effects. Overall, the future of research on 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is promising, and there is much potential for this compound to be used in the development of new therapies for a variety of diseases.
Conclusion
In conclusion, 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a complex chemical compound that has been widely studied for its potential therapeutic properties. It has been shown to have anti-cancer properties, as well as potential therapeutic effects in the treatment of glaucoma and Alzheimer's disease. 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide works by inhibiting the activity of certain enzymes and receptors in the body, including carbonic anhydrase IX and XI, and the epidermal growth factor receptor. While there are some limitations to using 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments, there is much potential for this compound to be used in the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves a multi-step process that includes the reaction of 1-naphthylamine with methyl sulfonyl chloride to form 2-(methylsulfonyl)-1-naphthylamine. This compound is then reacted with N-(4-carboxyphenyl)-morpholine to form the final product, 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis of 2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a complex process that requires expertise in organic chemistry.

properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

2-[methylsulfonyl(naphthalen-1-yl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C24H25N3O5S/c1-33(30,31)27(22-12-6-8-18-7-2-3-9-19(18)22)17-23(28)25-21-11-5-4-10-20(21)24(29)26-13-15-32-16-14-26/h2-12H,13-17H2,1H3,(H,25,28)

InChI Key

WNTGEKYUEOUZMM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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